(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate
Overview
Description
(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate is a complex organic compound with a unique structure that includes a fluorenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate typically involves the reaction of (9H-fluoren-9-yl)methanol with methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-({[(2-hydroxyethoxy)methyl]carbamoyl}methyl)carbamate
Uniqueness
(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate is unique due to its specific combination of a fluorenyl group and a methoxy(methyl)carbamoyl moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in synthetic applications and as a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(24-2)18(22)11-20-19(23)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMGVPALADLUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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